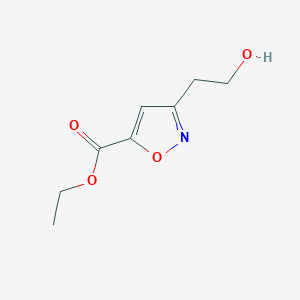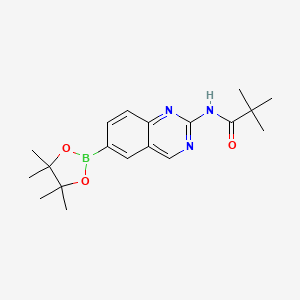
2-(2-Methoxycarbonyl-acetylamino)-3-phenyl-propionic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxycarbonyl-acetylamino)-3-phenyl-propionic acid methyl ester is a chiral compound with significant applications in organic synthesis and pharmaceutical research. It is known for its role as an intermediate in the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxycarbonyl-acetylamino)-3-phenyl-propionic acid methyl ester typically involves the reaction of L-phenylalanine methyl ester hydrochloride with methyl malonyl chloride in the presence of a base such as sodium bicarbonate. The reaction is carried out in a solvent like methylene chloride under an air atmosphere. The mixture is stirred and allowed to react, followed by extraction and purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, solvent, and reagent concentrations, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methoxycarbonyl-acetylamino)-3-phenyl-propionic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-(2-Methoxycarbonyl-acetylamino)-3-phenyl-propionic acid methyl ester is widely used in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 2-(2-Methoxycarbonyl-acetylamino)-3-phenyl-propionic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Phenylalanine methyl ester: A precursor in the synthesis of the title compound.
Methyl malonyl chloride: Another reagent used in the synthesis.
Uniqueness
2-(2-Methoxycarbonyl-acetylamino)-3-phenyl-propionic acid methyl ester is unique due to its specific chiral structure and its role as an intermediate in the synthesis of bioactive molecules. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Propriétés
Formule moléculaire |
C14H17NO5 |
|---|---|
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
methyl 2-[(3-methoxy-3-oxopropanoyl)amino]-3-phenylpropanoate |
InChI |
InChI=1S/C14H17NO5/c1-19-13(17)9-12(16)15-11(14(18)20-2)8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,15,16) |
Clé InChI |
IDWPAEFXMXYGBP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC(=O)NC(CC1=CC=CC=C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



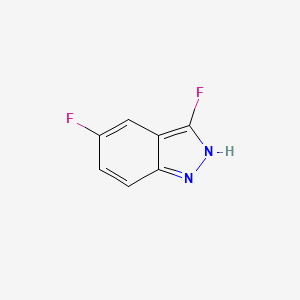
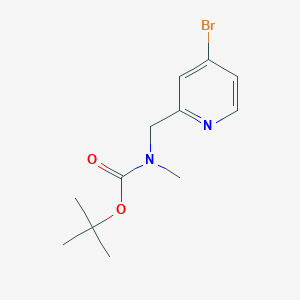


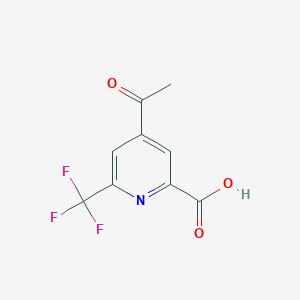

![N-{3-[(2-methoxy-5-methylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B13928899.png)
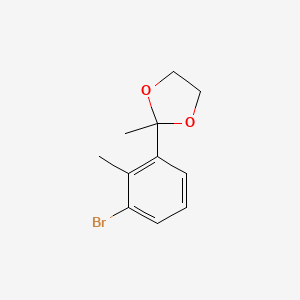
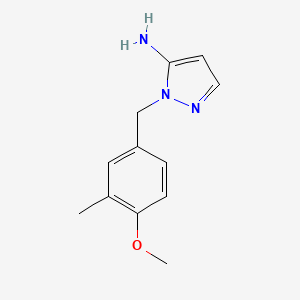

![5-Chloro-2-methylpyrazolo[4,3-b]pyridine](/img/structure/B13928922.png)
